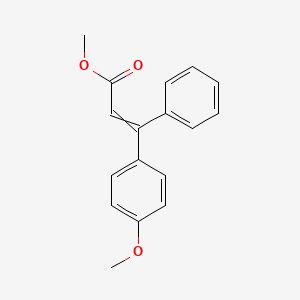
Methyl 3-(4-methoxyphenyl)-3-phenylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-methoxyphenyl)-3-phenylprop-2-enoate is an organic compound with the molecular formula C17H16O3 It is a derivative of cinnamic acid, characterized by the presence of a methoxy group on the phenyl ring and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-(4-methoxyphenyl)-3-phenylprop-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-(4-methoxyphenyl)-3-phenylprop-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the Claisen-Schmidt condensation of 4-methoxybenzaldehyde with acetophenone, followed by esterification of the resulting chalcone with methanol. This method requires a base catalyst, such as sodium hydroxide, and the reaction is conducted at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zeolites, can also be employed to facilitate the esterification reaction, reducing the need for corrosive liquid acids.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(4-methoxyphenyl)-3-phenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, such as demethylation using boron tribromide (BBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Boron tribromide (BBr3) in dichloromethane.
Major Products
Oxidation: 3-(4-methoxyphenyl)-3-phenylprop-2-enoic acid.
Reduction: 3-(4-methoxyphenyl)-3-phenylpropan-1-ol.
Substitution: 3-(4-hydroxyphenyl)-3-phenylprop-2-enoate.
Aplicaciones Científicas De Investigación
Methyl 3-(4-methoxyphenyl)-3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and cardiovascular disorders.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-(4-methoxyphenyl)-3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Methyl 3-(4-methoxyphenyl)-3-phenylprop-2-enoate can be compared with other similar compounds, such as:
Methyl cinnamate: Lacks the methoxy group, resulting in different chemical and biological properties.
Ethyl 3-(4-methoxyphenyl)-3-phenylprop-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester, which can affect its reactivity and solubility.
3-(4-methoxyphenyl)-3-phenylprop-2-enoic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester.
The presence of the methoxy group in this compound imparts unique properties, such as increased lipophilicity and potential for specific biological interactions, distinguishing it from its analogs.
Propiedades
Número CAS |
202391-21-7 |
|---|---|
Fórmula molecular |
C17H16O3 |
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
methyl 3-(4-methoxyphenyl)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C17H16O3/c1-19-15-10-8-14(9-11-15)16(12-17(18)20-2)13-6-4-3-5-7-13/h3-12H,1-2H3 |
Clave InChI |
JVGDQPAPEQTDCM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=CC(=O)OC)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


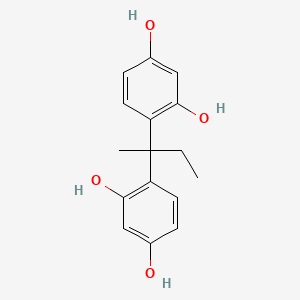
![2,6-Bis[(propan-2-yl)oxy]phenol](/img/structure/B12561487.png)

![N,N'-([2,2'-Bipyridine]-4,4'-diyl)bis(3-methoxypropanamide)](/img/structure/B12561510.png)
![8-{4-[(3-Hydroxypropyl)amino]butyl}-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B12561514.png)
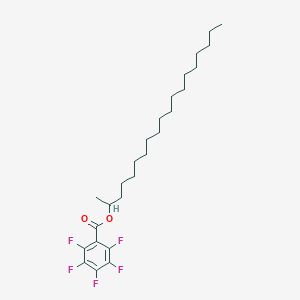
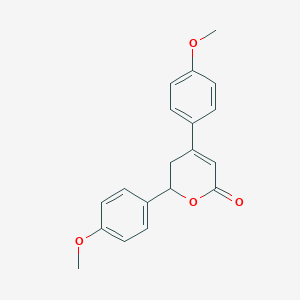

![ethyl 5-[(3R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonyloxybutyl]thiophene-2-carboxylate](/img/structure/B12561540.png)
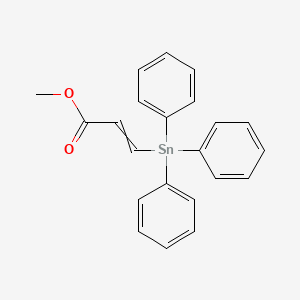
![5(4H)-Oxazolone, 4-[(3-ethoxyphenyl)methylene]-2-phenyl-](/img/structure/B12561545.png)
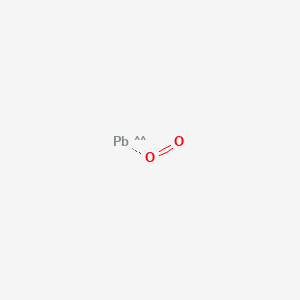
![Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B12561561.png)

